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Introduction

Ensitrelvir (trade name Xocova, development code S-217622) is an orally bioavailable
antiviral medication developed for the treatment of COVID-19.[1][2] It is a potent, non-covalent,
and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-
2) 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][3][4] This guide provides
a detailed overview of the molecular structure, physicochemical properties, mechanism of
action, and key experimental data related to Ensitrelvir.

Molecular Structure and Physicochemical
Properties

Ensitrelvir is a complex heterocyclic molecule designed for high specificity and oral
bioavailability.[3][5] Its structure incorporates a 1,3,5-triazinane-2,4-dione core, which is
strategically substituted with three distinct groups: a 2,4,5-trifluorobenzyl group, a 1-methyl-1H-
1,2,4-triazol-3-yl)methyl group, and a 6-chloro-2-methyl-2H-indazol-5-yl)imino group.[6] This
three-arm scaffold allows for precise interaction within the active site of the viral protease.[7][8]
The crystal structure of Ensitrelvir in complex with the SARS-CoV-2 main protease (Mpro) has
been resolved to high resolutions, such as 1.51 A and 1.8 A, providing detailed insights into its
binding mode.[9][10]
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Data Presentation: Physicochemical Properties of
Ensitrelvir

The key identifying and physicochemical properties of Ensitrelvir (free base) and its fumarate
salt are summarized below.

Property Value Reference(s)

6-[(6-chloro-2-methylindazol-5-
yl)amino]-3-[(1-methyl-1,2,4-

IUPAC Name triazol-3-yl)methyl]-1-[(2,4,5- [11]
trifluorophenyl)methyl]-1,3,5-

triazine-2,4-dione

Synonyms S-217622, Xocova [1][12]

2647530-73-0 (Free Base);
CAS Number [1][11][12]
2757470-18-9 (Fumarate)

C22H17CIFsNsO2 (Free Base);
Molecular Formula [11][12]
C26H21CIF3NsOs (Fumarate)

) 531.88 g/mol (Free Base);
Molecular Weight [4][12]
647.96 g/mol (Fumarate)

Appearance Solid powder [1]

Poorly soluble in water.
Soluble in DMSO. Different
B crystalline forms (metastable
Solubility [13][14]
Form |, stable Form lll, hydrate
Form 1V) exhibit different

solubility profiles.

LogP 2.7-28 [13]

pKa (base) 28-29 [13]

Mechanism of Action
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Ensitrelvir's antiviral activity stems from its highly specific inhibition of the SARS-CoV-2 3C-like
protease (3CLpro), also known as the main protease (Mpro).[15][16] This viral enzyme is a
cysteine protease responsible for cleaving the viral polyproteins (ppla and pplab) at 11
specific sites.[17] This cleavage process is an essential step for releasing functional non-
structural proteins that form the viral replication-transcription complex (RTC).[18][19]

By binding non-covalently to the substrate-binding pocket of 3CLpro, specifically interacting
with the S1, S2, and S1' subsites, Ensitrelvir blocks the protease's catalytic activity.[7][9] This
inhibition prevents the maturation of viral proteins, thereby halting viral replication.[16][18] A key
advantage of Ensitrelvir is its high selectivity for the viral protease over human proteases such
as caspase-2, chymotrypsin, and various cathepsins, minimizing the potential for off-target
effects.[3]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b8223680?utm_src=pdf-body
https://www.contagionlive.com/view/ensitrelvir-s-impact-in-covid-19-symptom-management-and-relief
https://www.molecularcloud.org/p/ensitrelvir-an-oral-antiviral-drug-for-covid-19-treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC9916189/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ensitrelvir-fumaric-acid
https://cdn.technologynetworks.com/ep/pdfs/ensitrelvir-a-novel-antiviral-drug-against-covid-19.pdf
https://www.benchchem.com/product/b8223680?utm_src=pdf-body
https://www.scienceopen.com/document?vid=136ea770-1615-40bc-9b12-7c910b6a1d2a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10322880/
https://www.molecularcloud.org/p/ensitrelvir-an-oral-antiviral-drug-for-covid-19-treatment
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ensitrelvir-fumaric-acid
https://www.benchchem.com/product/b8223680?utm_src=pdf-body
https://www.caymanchem.com/product/35844/ensitrelvir-(fumarate)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8223680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 SARS-CoV-2 Lifecycle N ( Ensitrelvir Intervention )
Viral Entry
& RNA Release
Y
Translation of Inhibition of
Polyproteins (ppla/lab) 3CL Protease

.

BLOCKS

Polyprotein Cleavage
by 3CLpro & PLpro
Formation of Replication-
Transcription Complex (RTC)
A4
RNA Replication
& Transcription
Virion Assembly
& Release

- J

Click to download full resolution via product page

Figure 1: Mechanism of action of Ensitrelvir in the SARS-CoV-2 replication cycle.

Quantitative Antiviral and Pharmacokinetic Data

Ensitrelvir has demonstrated potent antiviral activity in vitro and favorable pharmacokinetic
properties in clinical studies.
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Parameter

Value

Description Reference(s)

ICs0 vs. SARS-CoV-2
3CLpro

13 nM

The half-maximal
inhibitory
concentration against
: [11[3][4]
the isolated 3CL

protease enzyme in a

biochemical assay.

ECso vs. SARS-CoV-2
(VeroE6/TMPRSS2)

0.29 - 1.4 uM

The half-maximal

effective concentration

in cell-based assays
against various [3]
SARS-CoV-2 variants,
including Alpha, Beta,

Gamma, and Delta.

Selectivity vs. Human

Proteases

ICso > 100 pM

Inhibitory

concentration against
human proteases
(caspase-2,

chymotrypsin, 3]
thrombin, cathepsins

B, D, G, L), indicating

high selectivity.

Data Presentation: Pharmacokinetic Parameters in

Humans
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Parameter Value Description Reference(s)
The drug is effectively
Bioavailability Orally bioavailable absorbed after oral [31[8]
administration.
The long elimination
) Approx. 42.2 - 51 half-life supports a
Half-life (t1/2) _ _ [20][21]
hours once-daily dosing
regimen.
No clinically
meaningful impact on Ensitrelvir can be
Effect of Food total exposure (AUC). administered without [21][22]
Tmax is delayed in the  regard to meals.
fed state.
Day 1: 375 mg Dosing regimen used
o ) (loading dose)Days 2-  in Phase 3 clinical
Clinical Dosing [20][23][24]

5:125mg
(maintenance dose)

trials (e.g., SCORPIO-
SR).

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize
Ensitrelvir.

SARS-CoV-2 3CL Protease Inhibition Assay

This assay quantifies the ability of Ensitrelvir to inhibit the enzymatic activity of recombinant
3CLpro.

e Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.
[9] A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by
3CLpro, leading to an increase in fluorescence.

o Methodology:
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o Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of
Ensitrelvir (or DMSO as a control) in an appropriate buffer (e.g., 20 mM Tris-HCI, pH 7.5).
[25]

o The enzymatic reaction is initiated by adding the FRET peptide substrate.

o The reaction is monitored by measuring the increase in fluorescence over time using a
plate reader.

o The rate of reaction is calculated for each Ensitrelvir concentration.

o 1Cso values are determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter logistic curve.[25]

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of Ensitrelvir in inhibiting viral replication in a cellular
context.

e Principle: The assay measures the ability of the compound to protect host cells from the
cytopathic effects (CPE) induced by SARS-CoV-2 infection.

e Methodology:

o Cell Seeding: VeroEG6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2)
are seeded into 96-well plates.[3][25]

o Compound Addition: The following day, the cell culture medium is replaced with a medium
containing serial dilutions of Ensitrelvir or a vehicle control.

o Viral Infection: Cells are then infected with a specific strain of SARS-CoV-2 at a
predetermined multiplicity of infection (MOI).[26]

o Incubation: The plates are incubated for 3-4 days at 37°C with 5% CO:2 to allow for viral
replication and the development of CPE.[25]

o Viability Assessment: Cell viability is quantified using a luminescent assay, such as the
CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically
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active cells.[25][26]

o Data Analysis: ECso values are calculated by plotting the percentage of cell viability
against the logarithm of the drug concentration.

Seed VeroE6/TMPRSS2 cells
in 96-well plates

‘

Add serial dilutions of
Ensitrelvir or Vehicle Control
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Figure 2: Experimental workflow for the cell-based in vitro antiviral assay.

In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the pharmacokinetic profile and antiviral efficacy of
Ensitrelvir in a living organism.

e Models: BALB/c mice and Syrian hamsters are commonly used models for SARS-CoV-2
infection.[27][28]

o Methodology:

o Infection: Animals are intranasally infected with a specific SARS-CoV-2 strain (e.g.,
Gamma or Delta variant).[27][29]

o Treatment: Oral administration of Ensitrelvir or a vehicle control is initiated at a specified
time point, which can be prophylactic (before infection) or therapeutic (after infection).
Dosing can be once or multiple times daily.[3][29]

o Endpoint Measurement: After a set period (e.g., 2-4 days post-infection), animals are
euthanized. The primary endpoint is typically the viral titer in the lungs, which is quantified
by TCIDso assay or gqRT-PCR.[3][27]

o Data Analysis: The reduction in lung viral titers in the Ensitrelvir-treated groups is
compared to the vehicle control group to determine in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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